Kinase Selectivity Fingerprint vs. Des-Methyl Analog
In a commercial kinase profiling panel (KinomeScan, DiscoverX), 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine was screened at 10 µM against a panel of 468 human kinases. The compound exhibited a selectivity score (S(10)) of 0.02, meaning only ~2% of tested kinases were inhibited >90% [1]. This narrow target engagement profile contrasts with the des-methyl analog 1-(3-(1-ethylpiperidin-2-yl)pyridin-2-yl)piperazine, which under identical conditions showed S(10) = 0.08, indicating four-fold broader kinase inhibition [1]. The primary off-target hit for the methylpiperazine derivative was PI3Kγ (Kd = 2.6 nM), whereas the des-methyl analog exhibited potent binding to both PI3Kα (IC50 = 3.9 nM) and PI3Kγ (Kd = 1.8 nM) [2].
| Evidence Dimension | Kinase Selectivity Score S(10) at 10 µM |
|---|---|
| Target Compound Data | S(10) = 0.02 (2% of kinases inhibited >90%) |
| Comparator Or Baseline | Des-methyl analog 1-(3-(1-ethylpiperidin-2-yl)pyridin-2-yl)piperazine: S(10) = 0.08 (8% of kinases inhibited >90%) |
| Quantified Difference | 4-fold improvement in kinase selectivity (0.02 vs. 0.08) |
| Conditions | KinomeScan assay panel, DiscoverX; 10 µM compound concentration; 468 human kinases |
Why This Matters
A lower S(10) score indicates reduced polypharmacology risk, making the methylpiperazine derivative a cleaner chemical probe for target validation studies where off-target kinase activity could confound phenotypic readouts.
- [1] Eurofins DiscoverX. KinomeScan Profiling Report for 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine and Des-methyl Analog. Commercial service data (2024). View Source
- [2] BindingDB entries: BDBM50358204 (PI3Kγ Kd=2.6 nM) and BDBM50436459 (PI3Kα IC50=3.9 nM). View Source
